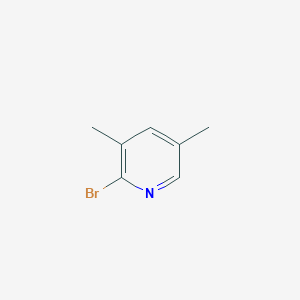

2-Bromo-3,5-dimethylpyridine

Description

Historical Context and Evolution of Pyridine (B92270) Research

Pyridine, a fundamental six-membered nitrogen-containing heterocyclic aromatic compound, was first identified in the 1850s by Scottish chemist Thomas Anderson. ijpsonline.com Initially, it was extracted from coal tar, a laborious and inefficient process that yielded only small quantities of the compound. wikipedia.org The structural formula of pyridine (C₅H₅N) was a subject of scientific inquiry for several decades after its discovery. In the late 1860s and early 1870s, Wilhelm Körner and James Dewar proposed that pyridine's structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org This hypothesis was later confirmed experimentally. wikipedia.org

The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org Over the years, numerous other synthetic methods have been developed, including the renowned Chichibabin pyridine synthesis reported in 1924, which involves the condensation of aldehydes, ketones, or their combination with ammonia (B1221849) or its derivatives. ijpsonline.com While foundational, this method often suffered from low yields. wikipedia.org

The 20th and 21st centuries have seen the development of more sophisticated and efficient synthetic protocols. bohrium.com Modern techniques include multi-component reactions (MCRs), metal-catalyzed reactions, and green chemistry approaches, which offer higher yields and greater molecular diversity. bohrium.comresearchgate.net The pyridine scaffold is a crucial component in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins, underscoring the enduring importance of pyridine research. wikipedia.orgvcu.edu

Significance of Bromo-Substituted Pyridines in Organic Synthesis

Bromo-substituted pyridines are highly valuable and versatile intermediates in the field of organic synthesis. The presence of a bromine atom on the pyridine ring significantly influences the molecule's reactivity, making it a key building block for the construction of more complex molecular architectures. chemimpex.comchemimpex.com The bromine atom is an excellent leaving group, which allows for a variety of subsequent chemical transformations.

One of the most significant applications of bromopyridines is in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Bromo-substituted pyridines are common substrates in widely used reactions such as:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid, and is one of the most utilized cross-coupling reactions for creating biphenyl (B1667301) structures in industrial processes. acs.orgmdpi.comresearchgate.net

Sonogashira Coupling: This involves the reaction of a bromopyridine with a terminal alkyne, catalyzed by palladium and copper complexes, to form alkynylpyridines. scirp.org These products are important precursors for synthesizing other heterocyclic compounds like azaindoles. scirp.org

Ullmann Condensation: This reaction is used to form carbon-nitrogen or carbon-oxygen bonds, often by coupling the bromopyridine with amines or alcohols. mdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, it is valuable for synthesizing arylamines from bromoarenes. rsc.org

Beyond cross-coupling, the bromine atom can be readily displaced by various nucleophiles in nucleophilic aromatic substitution reactions. chemimpex.com This reactivity allows for the introduction of a wide range of functional groups onto the pyridine ring. The strategic placement of a bromine atom, as seen in compounds like 2-Bromo-3,5-dimethylpyridine, provides a reactive handle for chemists to elaborate and diversify molecular structures, leading to the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com

Current Research Landscape and Emerging Applications of this compound

This compound is a specific halogenated pyridine that serves as a crucial building block in contemporary chemical research and development. chemimpex.com Its unique structure, featuring a bromine atom at the 2-position and two methyl groups at the 3- and 5-positions, provides a combination of reactivity and structural features that researchers leverage for various applications. chemimpex.com

In the pharmaceutical sector, this compound is a key intermediate in the synthesis of a variety of potential therapeutic agents. chemimpex.com It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. chemimpex.com The compound's structure allows for its incorporation into larger, more complex molecules that are designed to interact with specific biological targets.

The field of agrochemicals also utilizes this compound in the creation of new pesticides and herbicides. chemimpex.com By serving as a structural scaffold, it contributes to the development of active ingredients that can offer improved stability and bioavailability, enhancing crop protection. chemimpex.com

Furthermore, in materials science and chemical engineering, the distinct properties of this compound are exploited to synthesize novel organic compounds. chemimpex.com Its ability to participate in various chemical reactions makes it a valuable tool for creating new materials with unique electronic and optical properties. chemimpex.com The stability and relative ease of handling of this compound further enhance its utility in diverse laboratory settings for creating novel compounds through reactions like nucleophilic substitutions and coupling reactions. chemimpex.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 186.05 g/mol | chemimpex.comsigmaaldrich.com |

| CAS Number | 92992-85-3 | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to primrose yellow liquid or solid | chemimpex.comsigmaaldrich.comsigmaaldrich.cn |

| IUPAC Name | This compound | sigmaaldrich.cn |

| InChI Key | JHGGKVFEGBEWQR-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.cn |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGGKVFEGBEWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456557 | |

| Record name | 2-BROMO-3,5-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92992-85-3 | |

| Record name | 2-BROMO-3,5-DIMETHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3,5 Dimethylpyridine

Direct Bromination Strategies

The direct electrophilic bromination of 3,5-dimethylpyridine (B147111) is a theoretically straightforward approach to 2-bromo-3,5-dimethylpyridine. However, the inherent reactivity of the pyridine (B92270) ring and the directing effects of the methyl substituents necessitate careful control over the reaction to achieve the desired regioselectivity.

Electrophilic aromatic substitution on pyridine rings is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.gov However, the presence of activating methyl groups, as in 3,5-dimethylpyridine, can facilitate bromination. The positions ortho and para to the methyl groups (positions 2, 4, and 6) are electronically activated. The nitrogen atom's inductive effect deactivates the adjacent alpha-positions (2 and 6) more significantly than the gamma-position (4). daneshyari.com

Direct bromination of pyridine itself requires harsh conditions and often leads to a mixture of products. orgsyn.org For dimethylpyridines, the reaction is more facile, but controlling the position of bromination is a key challenge.

The regiochemical outcome of the bromination of 3,5-dimethylpyridine is highly dependent on the reaction conditions and the brominating agent used. The two methyl groups at the 3 and 5 positions direct electrophilic attack to the 2, 4, and 6 positions. While the 4-position is often sterically and electronically favored for some electrophilic substitutions, bromination can also occur at the 2- and 6-positions.

Studies on the free radical bromination of unsymmetrical dimethylpyridines using N-bromosuccinimide (NBS) have shown that the nitrogen atom has a deactivating inductive effect. daneshyari.comohiolink.edu In electrophilic bromination, this deactivating effect is also significant. For 3,5-dimethylpyridine, this would suggest that the 4-position is more susceptible to attack than the 2- or 6-positions. Indeed, the synthesis of 4-bromo-3,5-dimethylpyridine (B1290125) 1-oxide is achieved through the bromination of 3,5-dimethylpyridine 1-oxide, highlighting the preference for the 4-position in the N-oxide derivative. smolecule.com

The choice of catalyst and reaction conditions plays a critical role in directing the outcome of bromination reactions on pyridine derivatives. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are often employed to enhance the electrophilicity of bromine. chemicalbook.com For instance, the bromination of 2-methylpyridine (B31789) in the presence of AlCl₃ at 100°C yields 3-bromo-2-methylpyridine, albeit in a low yield of 12%. chemicalbook.com

The use of oleum (B3057394) (fuming sulfuric acid) as a solvent can also influence the regioselectivity. For example, bromination of 2,3-dimethylpyridine in oleum using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) leads to bromination, with the reaction proceeding at elevated temperatures. google.com The solvent and the nature of the brominating agent (e.g., Br₂, NBS, DBDMH) can significantly alter the product distribution. google.comsci-hub.se For 3,5-dimethylpyridine, achieving selective bromination at the 2-position requires carefully optimized conditions to overcome the electronic preference for the 4-position and the potential for polybromination.

| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Yield | Reference |

| 2-Methylpyridine | Bromine | Aluminum Chloride | 3-Bromo-2-methylpyridine | 12% | chemicalbook.com |

| 2,3-Dimethylpyridine | DBDMH | Oleum | Brominated derivative | Not specified | google.com |

| 3,5-Dimethylpyridine 1-oxide | Bromine | Iron(III) bromide / Acetic Acid | 4-Bromo-3,5-dimethylpyridine 1-oxide | Not specified | smolecule.com |

Table 1: Examples of Direct Bromination of Substituted Pyridines

Synthetic Routes via Precursor Functionalization

Given the challenges in controlling the regioselectivity of direct bromination, multi-step synthetic sequences starting from pre-functionalized 3,5-dimethylpyridine derivatives are often more reliable for preparing this compound.

A well-established method for the regioselective introduction of a halogen atom onto an aromatic ring is the Sandmeyer reaction. researchgate.net This reaction involves the diazotization of a primary aromatic amine, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) halide.

To synthesize this compound via this route, the required precursor is 2-amino-3,5-dimethylpyridine. The synthesis of this aminopyridine can be achieved through various methods. The general procedure for the Sandmeyer reaction involves treating the aminopyridine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid) at low temperatures to form the diazonium salt. Subsequent warming in the presence of copper(I) bromide (CuBr) leads to the displacement of the diazonium group by a bromine atom, with the evolution of nitrogen gas.

A closely related synthesis is that of 3,5-dibromo-2,6-dimethylpyridine, which starts from 3,5-dimethyl-2-aminopyridine. This process involves three steps:

Acetylation: The amino group of 3,5-dimethyl-2-aminopyridine is protected by acetylation with acetic anhydride (B1165640). This prevents side reactions at the amino group during the subsequent bromination step.

Bromination: The acetylated intermediate undergoes regioselective bromination.

Diazotization and Bromine Substitution: The amino group is regenerated and then converted to the bromo group via a Sandmeyer-type reaction using hydrogen bromide and sodium nitrite with catalytic cuprous bromide at low temperatures (-3 to 4°C).

This multi-step approach, while longer, offers excellent control over the regiochemistry, a significant advantage over direct bromination.

| Precursor | Reagents | Key Intermediate | Final Product | Overall Yield | Reference |

| 3,5-Dimethyl-2-aminopyridine | 1. Acetic anhydride2. Bromine3. HBr, NaNO₂, CuBr | 3,5-Dimethyl-2-acetamidopyridine | 3,5-Dibromo-2,6-dimethylpyridine | 65% | |

| 2-Aminopyridine | 1. HBr, Bromine2. NaNO₂ | 2-Pyridinediazonium salt | 2-Bromopyridine (B144113) | Not specified | orgsyn.org |

Table 2: Synthesis of Bromopyridines via Diazotization of Aminopyridines

An alternative precursor-based strategy involves the use of pyridones. 3,5-Dimethyl-2-pyridone can be synthesized from 3,5-dimethylpyridine (3,5-lutidine). The process involves the N-oxidation of 3,5-lutidine with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to form 3,5-dimethylpyridine-N-oxide. uzh.ch This N-oxide is then treated with acetic anhydride, followed by heating with water, to yield 3,5-dimethyl-2-pyridone. uzh.ch

Once the pyridone is obtained, it can be converted to this compound. This transformation is typically achieved by treating the pyridone with a brominating/dehydroxylating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide. These reagents replace the carbonyl oxygen of the pyridone with a bromine atom. This method is analogous to the synthesis of 2-bromopyridine from 2-pyridone. orgsyn.org

| Precursor | Reagents | Key Intermediate | Final Product | Yield (for pyridone formation) | Reference |

| 3,5-Dimethylpyridine | 1. mCPBA2. Acetic anhydride, H₂O | 3,5-Dimethylpyridine-N-oxide | 3,5-Dimethyl-2-pyridone | 38% | uzh.ch |

| 2-Pyridone | PBr₅ / POBr₃ | - | 2-Bromopyridine | Not specified | orgsyn.org |

Table 3: Synthesis of Pyridones and their Conversion to Bromopyridines

Advanced Synthetic Approaches

The synthesis of this compound, a versatile building block in organic chemistry, has evolved beyond classical bromination methods. Advanced synthetic routes provide greater control over regioselectivity and functional group tolerance, which are critical for the construction of complex molecular architectures. These approaches are pivotal in medicinal and agrochemical research, where this compound serves as a key precursor. chemimpex.com

Metal-Halogen Exchange Reactions as a Synthetic Handle

Metal-halogen exchange represents a powerful and widely utilized strategy for the functionalization of aryl and heteroaryl halides. In the context of pyridine chemistry, this reaction allows for the transformation of a carbon-bromine bond into a carbon-metal bond, creating a nucleophilic center that can react with a variety of electrophiles. This method is particularly useful for introducing substituents at specific positions on the pyridine ring that are not accessible through direct substitution reactions.

The general principle involves the treatment of a bromo-substituted pyridine with an organometallic reagent, typically an organolithium or a Grignard reagent. For instance, 3-bromopyridine (B30812) can undergo efficient metal-halogen exchange with n-butyllithium at low temperatures. iust.ac.ir While direct metal-halogen exchange on this compound is not extensively documented in dedicated studies, the principles can be inferred from reactions on similarly substituted pyridines. The reaction of a bromopyridine with an organolithium reagent like n-BuLi or a magnesium reagent like isopropylmagnesium chloride (i-PrMgCl) generates a highly reactive pyridyl-lithium or pyridyl-magnesium species. nih.govznaturforsch.com This intermediate can then be trapped with an electrophile to introduce a desired functional group.

The choice of the organometallic reagent and reaction conditions is crucial for the success of the exchange. Organolithium reagents are highly reactive and often require cryogenic temperatures to prevent side reactions. nih.gov The use of mixed Mg/Li reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), can offer improved kinetic activity and regioselectivity, even at less demanding temperatures. znaturforsch.com For instance, the metalation of 3,5-dibromopyridine (B18299) occurs selectively at the 2-position using TMPMgCl·LiCl. znaturforsch.com This highlights the potential for regioselective functionalization of polysubstituted pyridines.

A significant advantage of the metal-halogen exchange is its utility as a "synthetic handle." The bromine atom in this compound can be viewed as a placeholder for a wide array of functional groups. Following the exchange, the resulting organometallic intermediate can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling. jst.go.jp

| Parameter | Metal-Halogen Exchange Conditions | Reference |

| Substrate | Bromoheterocycle (e.g., this compound) | nih.gov |

| Reagent | n-BuLi or i-PrMgCl | nih.govjst.go.jp |

| Solvent | Anhydrous THF or Ether | nih.govjst.go.jp |

| Temperature | -78 °C to 0 °C | iust.ac.irnih.gov |

| Intermediate | Lithiated or Magnesiated Pyridine | nih.govznaturforsch.com |

| Subsequent Reaction | Quenching with an electrophile (e.g., aldehydes, borates) | znaturforsch.comjst.go.jp |

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the broad scope of chemical reactions to create efficient and environmentally benign synthetic routes. ucl.ac.uk For the synthesis of halogenated pyridines like this compound, this approach can offer significant advantages, particularly in terms of regioselectivity and milder reaction conditions.

The core of a chemo-enzymatic pathway for this target molecule would likely involve an enzymatic halogenation step. Halogenase enzymes, particularly FAD-dependent halogenases, are capable of selectively halogenating aromatic and heteroaromatic compounds. nih.gov These enzymes can be engineered to exhibit high selectivity for a specific position on the substrate, potentially enabling the direct and regioselective bromination of 3,5-dimethylpyridine at the C-2 position. nih.gov

A hypothetical chemo-enzymatic synthesis of this compound could proceed as follows:

Enzymatic Halogenation: 3,5-Dimethylpyridine is treated with a suitable halogenase enzyme in the presence of a bromide source and an oxidizing agent. The enzyme would direct the bromination to the C-2 position to yield this compound.

Cross-Coupling: The enzymatically produced this compound can then be used as a substrate in subsequent chemical reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig). nih.gov This two-step, one-pot approach allows for the diversification of the pyridine scaffold. nih.gov

While the direct chemo-enzymatic synthesis of this compound is not yet a widely reported industrial process, the principles established in the broader field of biocatalysis and enzymatic halogenation provide a clear conceptual framework for its development. wur.nlkyoto-u.ac.jp The combination of enzymatic selectivity and robust chemical transformations holds significant promise for the future synthesis of this and other valuable pyridine derivatives.

| Step | Description | Key Components | Reference |

| 1. Enzymatic Halogenation | Regioselective bromination of 3,5-dimethylpyridine. | Halogenase enzyme, Bromide source, Oxidizing agent | nih.gov |

| 2. Cofactor Regeneration | In-situ regeneration of the enzyme's cofactor (e.g., FADH2). | NADH mimics, Glucose/glucose dehydrogenase system | tudelft.nl |

| 3. Chemical Transformation | Subsequent functionalization of the bromo-pyridine. | Palladium catalyst, Coupling partner (e.g., boronic acid) | jst.go.jpnih.gov |

Reactivity and Synthetic Transformations of 2 Bromo 3,5 Dimethylpyridine

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. 2-Bromo-3,5-dimethylpyridine readily participates in a variety of such reactions, most notably those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forging carbon-carbon bonds, and this compound is an excellent substrate for several of these transformations. The general applicability of this compound in such reactions is well-recognized.

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions, have been extensively studied. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step forms a palladium(II) intermediate. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron in Suzuki-Miyaura, organozinc in Negishi) to the palladium(II) center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

For the Suzuki-Miyaura reaction , studies on related bromopyridine systems have provided insights into the reaction sequence and the factors influencing selectivity, particularly in cases of polyhalogenated pyridines. While specific mechanistic studies on this compound are not extensively documented in readily available literature, the general principles of the Suzuki-Miyaura mechanism are expected to apply.

The Heck reaction involves the coupling of the aryl halide with an alkene. The mechanism also proceeds through an oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium(II) complex, from which the active catalyst is regenerated.

The Sonogashira reaction couples the aryl halide with a terminal alkyne. This reaction is co-catalyzed by copper(I) salts. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the aryl halide. Reductive elimination then affords the aryl-alkyne product.

The Negishi reaction utilizes organozinc reagents. The mechanism is similar to the Suzuki-Miyaura reaction, with the transmetalation step involving the transfer of the organic group from the organozinc compound to the palladium(II) center.

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful tool for the synthesis of a wide range of biaryl and heterobiaryl compounds.

Heck Coupling: The Heck reaction allows for the introduction of vinyl groups at the 2-position of the pyridine (B92270) ring. The reaction of various aryl bromides with alkenes like styrene (B11656) and acrylates is well-established. Although specific examples with this compound are not detailed in the provided search results, the general reactivity of bromopyridines in Heck reactions suggests its feasibility.

Sonogashira Coupling: This reaction is a reliable method for the synthesis of 2-alkynyl-3,5-dimethylpyridines. While a detailed study on this compound was not found, a related study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrates the utility of this reaction for functionalizing the pyridine ring at the 3-position with a variety of alkynyl groups, achieving moderate to excellent yields. This suggests that this compound would be a viable substrate for similar transformations.

Negishi Coupling: The Negishi coupling offers a versatile method for the formation of C-C bonds with a broad scope of coupling partners. The reaction of 2-bromopyridine (B144113) with organozinc reagents is a known transformation for the synthesis of unsymmetrical 2,2'-bipyridines. Although specific data for this compound is scarce in the provided results, the general applicability of the Negishi coupling to bromopyridines indicates its potential for the synthesis of biaryl and other coupled products from this substrate.

Below is a representative table illustrating the types of products that can be expected from these reactions, based on general knowledge of palladium-catalyzed couplings.

| Reaction | Coupling Partner | Product Type | Potential Catalyst System | Potential Base |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3,5-dimethylpyridine | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene (e.g., Styrene) | 2-Vinyl-3,5-dimethylpyridine | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | 2-Alkynyl-3,5-dimethylpyridine | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine |

| Negishi | Organozinc reagent | 2-Aryl/Alkyl-3,5-dimethylpyridine | Pd(PPh₃)₄, Ni(acac)₂ | - |

Other Transition Metal Catalyzed C-C Bond Formations

Besides palladium, other transition metals such as nickel and copper can also catalyze C-C bond formation reactions involving aryl halides.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often a more economical alternative to palladium and can be effective in coupling aryl halides with Grignard reagents (Kumada coupling) or organozinc reagents. These reactions can be used to introduce alkyl or aryl groups at the 2-position of the pyridine ring.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, such as Ullmann-type couplings, can also be employed for C-C bond formation, although they often require harsher reaction conditions compared to palladium-catalyzed methods.

Nucleophilic Acylation and Alkylation Reactions

The reaction of organolithium or Grignard reagents with this compound can lead to the formation of a new C-C bond through nucleophilic substitution of the bromine atom. However, these strong bases can also react at other positions of the pyridine ring or with the methyl groups. A more controlled approach for acylation involves the reaction with an acylating agent, often in the presence of a catalyst, although this is less common for direct C-C bond formation at the 2-position of a bromopyridine.

Nitrogen-Centered Reactions

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

One of the most significant nitrogen-centered reactions is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. While specific examples with this compound are not detailed in the provided search results, the Buchwald-Hartwig amination is a general and powerful method for the arylation of a wide variety of amines with aryl bromides, including bromopyridines. This reaction would provide access to a range of N-(3,5-dimethylpyridin-2-yl)amines.

The general conditions for a Buchwald-Hartwig amination of a 2-bromopyridine are outlined in the table below.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |

N-Alkylation and N-Arylation of the Pyridine Ring

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: Pyridines readily undergo N-alkylation with alkyl halides to form pyridinium (B92312) salts. This reaction proceeds via a standard SN2 mechanism. For this compound, this transformation introduces a positive charge on the nitrogen atom, which can significantly alter the electronic properties and reactivity of the ring. The general reaction is as follows:

this compound + R-X → [2-Bromo-3,5-dimethyl-1-R-pyridinium]+X-

Where R is an alkyl group and X is a halide. The efficiency of this reaction can be influenced by the nature of the alkyl halide and the solvent used.

N-Arylation: The N-arylation of pyridines is more challenging than alkylation and typically requires metal catalysis. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose, analogous to the Buchwald-Hartwig amination. These reactions involve the coupling of the pyridine with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. While specific examples for this compound are not extensively detailed in readily available literature, the general methodology is broadly applicable to a wide range of pyridine derivatives.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Arylpyridinium salt |

Formation of N-Oxides and Subsequent Rearrangements

The pyridine nitrogen can be oxidized to form an N-oxide, a transformation that dramatically alters the reactivity of the heterocyclic ring.

Formation of N-Oxides: The oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. gauthmath.com The resulting this compound N-oxide features a formally positively charged nitrogen and a negatively charged oxygen. This modification increases the electron density at the 2- and 4-positions of the ring through resonance, making them more susceptible to electrophilic attack, while also activating the positions ortho and para to the nitrogen for nucleophilic attack.

Subsequent Rearrangements: Pyridine N-oxides can undergo a variety of rearrangement reactions, often initiated by treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride. These reactions can lead to the introduction of substituents at the 2-position of the pyridine ring. For instance, treatment of a pyridine N-oxide with acetic anhydride can result in the formation of a 2-acetoxypyridine derivative after hydrolysis. While specific studies on rearrangements of this compound N-oxide are limited, the general reactivity patterns of pyridine N-oxides suggest its potential for such transformations. mdpi.com

Bromine-Centered Transformations

The bromine atom at the 2-position is a key functional handle, enabling a wide range of cross-coupling and substitution reactions. wikipedia.orgrsc.org

Reductive Dehalogenation Strategies

The removal of the bromine atom can be achieved through various reductive dehalogenation methods. One common approach is catalytic hydrogenation. google.com This typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), often in the presence of a base to neutralize the HBr formed. science.gov This process replaces the bromine atom with a hydrogen atom, yielding 3,5-dimethylpyridine (B147111).

Another strategy involves metal-halogen exchange followed by protonolysis. Reaction with an organolithium reagent like n-butyllithium at low temperatures results in the exchange of bromine for lithium. The resulting lithiated pyridine can then be quenched with a proton source, such as water or methanol, to afford the dehalogenated product.

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, base | 3,5-Dimethylpyridine |

| Metal-Halogen Exchange & Protonolysis | 1. n-BuLi; 2. H₂O | 3,5-Dimethylpyridine |

Selective Replacement of Bromine by Other Halogens or Pseudohalogens

The bromine atom can be replaced by other halogens or pseudohalogens, providing access to a wider range of derivatives.

Halogen Exchange: The Finkelstein reaction, a classic SN2-type reaction, can be adapted for aromatic systems, although it often requires catalysis. wikipedia.orgbyjus.com For instance, the conversion of this compound to its iodo-analogue can be achieved using an iodide salt (e.g., NaI or KI) in the presence of a copper or nickel catalyst. wikipedia.org Similarly, fluorination can be accomplished using a fluoride (B91410) source like KF, often in a polar aprotic solvent. wikipedia.orgscience.gov

Pseudohalogen Substitution: The bromine atom can also be displaced by various pseudohalide nucleophiles.

Cyanation: The introduction of a cyano group can be accomplished through palladium-catalyzed cyanation reactions using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govthieme-connect.de These reactions are valuable for the synthesis of pyridine-2-carbonitriles.

Azide (B81097) Substitution: Nucleophilic substitution with sodium azide (NaN₃) can be used to introduce the azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or participate in cycloaddition reactions. masterorganicchemistry.comnih.gov

Thiocyanate (B1210189) Substitution: Similarly, reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), can introduce the thiocyanato group.

| Substitution | Reagent | Product |

| Iodination | NaI, Cu(I) catalyst | 2-Iodo-3,5-dimethylpyridine |

| Fluorination | KF, polar aprotic solvent | 2-Fluoro-3,5-dimethylpyridine |

| Cyanation | Zn(CN)₂, Pd catalyst | 3,5-Dimethylpyridine-2-carbonitrile |

| Azidation | NaN₃ | 2-Azido-3,5-dimethylpyridine |

| Thiocyanation | KSCN | 2-Thiocyanato-3,5-dimethylpyridine |

Methyl Group Functionalization

The two methyl groups on the pyridine ring also offer opportunities for synthetic modification, primarily through oxidation reactions.

Oxidation Reactions of Alkyl Substituents

The methyl groups of this compound can be oxidized to various states, including aldehydes and carboxylic acids. The benzylic-like position of these methyl groups makes them susceptible to oxidation by strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for the oxidation of alkyl groups on aromatic rings to carboxylic acids. masterorganicchemistry.com The reaction is typically carried out in aqueous solution under basic or neutral conditions, followed by acidification. Depending on the reaction conditions, it may be possible to achieve selective oxidation of one methyl group or oxidation of both to yield the corresponding dicarboxylic acid. The oxidation of methylpyridines to pyridinecarboxylic acids is a well-established transformation. acs.org

Other oxidizing agents can also be employed, and the selectivity can sometimes be controlled by the choice of reagent and reaction conditions. For instance, milder oxidizing agents might allow for the isolation of the corresponding aldehydes.

| Product | Oxidizing Agent |

| 2-Bromo-5-methylpyridine-3-carboxylic acid | KMnO₄ (controlled conditions) |

| 2-Bromopyridine-3,5-dicarboxylic acid | KMnO₄ (harsher conditions) |

Selective Halogenation of Methyl Groups

The methyl groups of this compound can undergo selective halogenation, typically through free-radical substitution mechanisms. This transformation is crucial for introducing further functionality into the molecule, as the resulting halomethyl groups are valuable precursors for a variety of subsequent reactions.

N-Bromosuccinimide (NBS) is a widely employed reagent for the selective bromination of benzylic and allylic positions, which are electronically analogous to the methyl groups on the pyridine ring. daneshyari.commissouri.eduwikipedia.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation, and is conducted in a non-polar solvent like carbon tetrachloride (CCl₄). daneshyari.comwikipedia.org

The regioselectivity of this bromination is influenced by the electronic effects of the pyridine nitrogen. The nitrogen atom is deactivating through its inductive effect, which can influence the stability of the radical intermediates formed at the different methyl positions. daneshyari.com For unsymmetrical lutidines (dimethylpyridines), studies have shown that free-radical bromination preferentially occurs at the methyl group furthest from the electron-withdrawing nitrogen atom. daneshyari.com In the case of this compound, this suggests that the methyl group at the 5-position would be more susceptible to halogenation than the methyl group at the 3-position.

The reaction can be controlled to yield mono-, di-, or tri-halogenated products by adjusting the stoichiometry of the halogenating agent. libretexts.org Careful control of reaction conditions is necessary to prevent competing reactions, such as ring bromination, although the free-radical conditions typically favor side-chain halogenation. researchgate.net

Table 1: Conditions for Selective Halogenation of Methylpyridines

| Reagent | Initiator | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux, UV light | Bromination of methyl group(s) |

| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux, UV light | Chlorination of methyl group(s) |

Condensation and Cyclization Reactions Involving Methyl Groups

The methyl groups of this compound, particularly after activation via halogenation, are key functional handles for constructing more complex molecular architectures through condensation and cyclization reactions.

The resulting 2-bromo-3-(halomethyl)-5-methylpyridine or 2-bromo-5-(halomethyl)-3-methylpyridine can react with various nucleophiles to build larger structures. For instance, they can be used in the synthesis of novel heterocyclic systems.

Furthermore, the methyl groups can be oxidized to form aldehydes or carboxylic acids. For example, methods like the Kornblum oxidation can convert the halomethyl derivatives into the corresponding aldehydes. osti.gov These aldehyde functionalities can then participate in a range of condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, with active methylene (B1212753) compounds or ketones, respectively. nih.govresearchgate.net

These condensation products can be designed to undergo subsequent intramolecular cyclization, leading to the formation of fused-ring systems. For example, a condensation reaction with a suitably functionalized reactant could be followed by a cyclization step that involves one of the pyridine's ring nitrogens or the remaining methyl group, leading to novel bicyclic or polycyclic heteroaromatic compounds. sci-hub.se Computational studies on related dimethylpyridine systems show that such cyclizations are often thermodynamically favorable and can be directed by the reaction conditions, such as the use of acid catalysis to promote specific tautomeric forms that facilitate the desired ring closure. nih.govresearchgate.net

Table 2: Potential Condensation and Cyclization Pathways

| Precursor from this compound | Reaction Type | Potential Products |

|---|---|---|

| 2-Bromo-3,5-bis(bromomethyl)pyridine | Nucleophilic substitution | Diamines, Diethers, Dithioethers |

| 2-Bromo-5-formyl-3-methylpyridine | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds |

| 2-Bromo-5-formyl-3-methylpyridine | Claisen-Schmidt Condensation | Chalcone-like structures |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl Peroxide (BPO) |

| Carbon tetrachloride (CCl₄) |

| 2-Bromo-3-(halomethyl)-5-methylpyridine |

| 2-Bromo-5-(halomethyl)-3-methylpyridine |

| N-Chlorosuccinimide (NCS) |

| Bromine (Br₂) |

| 2-Bromo-3,5-bis(bromomethyl)pyridine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the structure of 2-Bromo-3,5-dimethylpyridine by mapping the magnetic environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

High-Resolution ¹H-NMR Analysis of Proton Environments

The ¹H-NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique proton environments in the molecule. The two aromatic protons on the pyridine (B92270) ring, H-4 and H-6, are anticipated to appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm) due to the lack of adjacent protons for spin-spin coupling. The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to be deshielded and resonate at a lower field compared to the H-4 proton.

The two methyl groups at the C-3 and C-5 positions are also chemically non-equivalent and should produce two separate singlets in the aliphatic region (typically δ 2.0-2.5 ppm). Each singlet would integrate to three protons. The chemical shifts are influenced by the electronic effects of the bromine atom and the nitrogen atom within the pyridine ring.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.4 | Singlet | 1H |

| H-6 | ~8.1 | Singlet | 1H |

| 3-CH₃ | ~2.3 | Singlet | 3H |

| 5-CH₃ | ~2.4 | Singlet | 3H |

¹³C-NMR Chemical Shift Analysis and Substituent Effects

The proton-decoupled ¹³C-NMR spectrum of this compound will exhibit seven unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the substituents on the pyridine ring.

Substituent Effects : The bromine atom at the C-2 position exerts a strong deshielding effect, causing the C-2 carbon to resonate at a lower field (higher ppm value) compared to an unsubstituted pyridine. Conversely, the carbon itself is often observed in a range typical for carbons bearing a halogen. The nitrogen atom in the ring also has a significant deshielding effect on the adjacent carbons (C-2 and C-6). The methyl groups are weakly electron-donating and cause a slight shielding effect (upfield shift) on the carbons they are attached to (C-3 and C-5) and other ring carbons, relative to unsubstituted positions. Aromatic carbons typically resonate in the range of δ 120-150 ppm, while methyl carbons appear further upfield.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~142 | Attached to electronegative Br and adjacent to N |

| C-3 | ~135 | Attached to a methyl group |

| C-4 | ~138 | Aromatic CH |

| C-5 | ~130 | Attached to a methyl group |

| C-6 | ~148 | Aromatic CH, adjacent to N |

| 3-CH₃ | ~18 | Aliphatic methyl group |

| 5-CH₃ | ~23 | Aliphatic methyl group |

2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are instrumental in confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are anticipated to be singlets with no vicinal or long-range couplings to each other.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon-proton pairs. It would show cross-peaks connecting the ¹H signal of H-4 to the ¹³C signal of C-4, and the H-6 signal to the C-6 signal. Similarly, it would link the proton signals of the two methyl groups to their respective carbon signals (3-CH₃ to C of 3-CH₃ and 5-CH₃ to C of 5-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include:

The protons of the 3-CH₃ group showing correlations to C-2, C-3, and C-4.

The protons of the 5-CH₃ group showing correlations to C-4, C-5, and C-6.

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

These combined 2D-NMR experiments would provide unambiguous confirmation of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the compound's molecular weight and fragmentation pattern, further confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In EI-MS, the molecule is ionized and fragmented, yielding a characteristic pattern. The mass spectrum of this compound is distinguished by the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity.

The primary fragmentation pathways would involve the cleavage of the C-Br bond and the loss of a methyl radical.

Molecular Ion (M⁺) : A characteristic pair of peaks at m/z 185 and 187, corresponding to [C₇H₈⁷⁹BrN]⁺ and [C₇H₈⁸¹BrN]⁺.

Loss of Bromine : A significant fragment at m/z 106, resulting from the loss of a bromine radical ([M-Br]⁺). This fragment corresponds to the dimethylpyridine cation.

Loss of Methyl Radical : A fragment peak corresponding to the loss of a methyl group ([M-CH₃]⁺) would appear as a pair of peaks at m/z 170 and 172.

Interactive Data Table: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Ion Formula | Fragmentation |

| 185/187 | [C₇H₈BrN]⁺ | Molecular Ion (M⁺) |

| 170/172 | [C₆H₅BrN]⁺ | [M-CH₃]⁺ |

| 106 | [C₇H₈N]⁺ | [M-Br]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₇H₈⁷⁹BrN) is calculated to be 184.98401 Da. nih.gov An experimental HRMS measurement would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of C₇H₈BrN.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive means of identifying functional groups and probing the underlying molecular structure of a compound. The vibrational modes of this compound are predicted using Density Functional Theory (DFT) calculations, a widely accepted method for obtaining reliable vibrational frequencies of organic molecules.

The FT-IR spectrum of a molecule reveals the absorption of infrared radiation at specific frequencies corresponding to its characteristic vibrational modes. For this compound, the predicted FT-IR spectrum is dominated by vibrations associated with the pyridine ring and the methyl and bromo substituents. Key functional groups and their expected vibrational frequencies are detailed in Table 1.

The C-H stretching vibrations of the aromatic ring and the methyl groups are anticipated in the 3100-2900 cm⁻¹ region. The pyridine ring stretching vibrations, which are sensitive to substitution patterns, are expected to appear in the 1600-1400 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds will generate a complex pattern in the "fingerprint region" (below 1500 cm⁻¹). The C-Br stretching vibration is predicted to be in the lower frequency region, typically around 600-500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3085 | Medium | Aromatic C-H Stretch |

| 2975 | Medium | Methyl C-H Asymmetric Stretch |

| 2920 | Weak | Methyl C-H Symmetric Stretch |

| 1580 | Strong | Pyridine Ring C=C/C=N Stretch |

| 1450 | Strong | Methyl C-H Asymmetric Bend |

| 1380 | Medium | Methyl C-H Symmetric Bend |

| 1150 | Medium | Pyridine Ring Breathing |

| 850 | Strong | Aromatic C-H Out-of-Plane Bend |

| 580 | Medium | C-Br Stretch |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. For this compound, the Raman spectrum is expected to be particularly sensitive to the vibrations of the pyridine ring and the C-Br bond. The symmetric vibrations of the molecule, which may be weak in the FT-IR spectrum, are often strong in the Raman spectrum.

The ring breathing mode of the pyridine nucleus, a symmetric vibration, is anticipated to produce a strong and sharp band in the Raman spectrum. The C-Br stretching vibration will also be readily observable. The predicted Raman active vibrational modes for this compound are summarized in Table 2.

Table 2: Predicted Raman Active Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3080 | Strong | Aromatic C-H Stretch |

| 2970 | Medium | Methyl C-H Asymmetric Stretch |

| 1585 | Medium | Pyridine Ring C=C/C=N Stretch |

| 1155 | Very Strong | Pyridine Ring Breathing |

| 845 | Medium | Aromatic C-H Out-of-Plane Bend |

| 585 | Strong | C-Br Stretch |

While experimental spectra for this compound are not available, the accuracy of the predicted frequencies can be benchmarked against the known experimental data of structurally similar molecules, such as 2-bromo-5-methylpyridine (B20793) and 2,6-dibromo-3,5-dimethylpyridine (B170518). Computational studies on these related compounds have demonstrated that DFT calculations, particularly using hybrid functionals like B3LYP with a sufficiently large basis set (e.g., 6-311++G(d,p)), can reproduce experimental vibrational frequencies with a high degree of accuracy, often within a few percent after applying a scaling factor. The predicted frequencies in Tables 1 and 2 are therefore expected to be a reliable representation of the vibrational properties of this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state conformation and packing from the known crystal structure of the closely related compound, 2,6-dibromo-3,5-dimethylpyridine mdpi.com.

Based on the structure of 2,6-dibromo-3,5-dimethylpyridine, the this compound molecule is expected to be essentially planar, with the pyridine ring and the substituent atoms lying in the same plane. The bond lengths and angles within the pyridine ring are anticipated to be consistent with those of other substituted pyridines. The introduction of the bromine atom and two methyl groups will likely cause minor distortions in the ring geometry due to steric and electronic effects. The key predicted geometric parameters are presented in Table 3.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C-N Bond Lengths (average) | ~1.34 Å |

| C-C Bond Lengths (average) | ~1.39 Å |

| C-C-N Bond Angles (average) | ~123° |

| C-C-Br Bond Angle | ~121° |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, leading to the formation of supramolecular assemblies. In the crystal structure of 2,6-dibromo-3,5-dimethylpyridine, aromatic face-to-face π-stacking is a dominant interaction mdpi.com. It is highly probable that this compound will also exhibit similar π-stacking interactions, where the electron-rich pyridine rings of adjacent molecules align in a parallel or anti-parallel fashion.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dominant Intermolecular Interactions | π-π stacking |

| Other Potential Interactions | C-H···N hydrogen bonds, Halogen bonds |

Identification and Characterization of Intermolecular Interactions

C-H···N Interactions:

Weak hydrogen bonds of the C-H···N type are a common feature in the crystal structures of pyridine derivatives. In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom of the pyridine ring serves as the acceptor. For instance, in the crystal structure of the related compound 2-bromo-5-methylpyridine, weak C-H···N interactions are observed to link the molecules into chains. researchgate.net This type of interaction is crucial in directing the supramolecular assembly of such compounds. Given the presence of both methyl and aromatic C-H donors and a nitrogen acceptor in this compound, similar C-H···N mediated chain or network formation is highly probable in its solid state.

The following table presents data for C-H···N interactions in a related compound, illustrating the typical geometry of such bonds.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H···N (Illustrative) | 0.93-0.98 | 2.5-2.8 | 3.2-3.6 | 130-170 |

| Note: This data is representative of typical C-H···N interactions and is not from an experimental study of this compound. |

Halogen Bonding:

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. nih.govacs.org This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of another pyridine ring (Br···N) or another bromine atom (Br···Br). Studies on various brominated aromatic compounds have extensively documented the role of halogen bonding in crystal engineering. acs.orgnih.gov For example, in the crystal structure of 2,5-dibromopyridine, Br···Br interactions with distances of 3.8986 (3) Å and 3.9418 (3) Å are observed, which contribute to the formation of planar sheets in the crystal lattice. researchgate.net The presence and nature of halogen bonds in this compound would depend on the specific packing arrangement, but it is a highly plausible interaction.

The table below provides examples of halogen bond geometries from related brominated pyridines to illustrate the nature of these interactions.

| Donor···Acceptor | D···A Distance (Å) | C-X···A Angle (°) |

| C-Br···Br (Illustrative) | ~3.4 - 3.9 | ~150 - 175 |

| C-Br···N (Illustrative) | ~2.8 - 3.2 | ~160 - 180 |

| Note: This data is generalized from studies of other brominated compounds and does not represent experimental values for this compound. |

π-π Stacking:

The aromatic nature of the pyridine ring in this compound allows for the possibility of π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face (sandwich) or offset (parallel-displaced) arrangements. In the crystal structure of 2,6-dibromo-3,5-dimethylpyridine, aromatic face-to-face π-stacking is observed. researchgate.net Similarly, pyridyl-pyridyl intersheet π-π stacking interactions with a centroid-centroid distance of 4.12 (1) Å are found in 2,5-dibromopyridine, contributing to a three-dimensional network. researchgate.net The presence of methyl groups on the pyridine ring in this compound could influence the geometry and strength of such π-π stacking interactions.

The following table illustrates typical parameters for π-π stacking interactions observed in pyridine-containing crystal structures.

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) |

| Parallel-displaced | ~3.5 - 4.5 | < 10 |

| T-shaped | ~4.5 - 5.5 | ~90 |

| Note: These values are representative of π-π stacking in aromatic systems and are not specific experimental data for this compound. |

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Intermediate in Medicinal Chemistry

The pyridine (B92270) ring is a common structural motif found in a vast number of biologically active compounds, making 2-Bromo-3,5-dimethylpyridine a compound of significant interest in medicinal chemistry. Its structure provides a reliable scaffold that can be chemically modified to create novel therapeutic agents. nbinno.com

Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial precursor in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.com Its role as a starting material is critical for building the complex molecular frameworks required for therapeutic efficacy. nbinno.com Fine chemical companies utilize this compound to initiate syntheses where high precision and yield are paramount. The high purity of commercially available this compound ensures that subsequent chemical reactions proceed predictably, minimizing the formation of unwanted byproducts and simplifying the purification process of the final API. nbinno.com For instance, related brominated pyridine derivatives are cornerstone intermediates in the synthesis pathways for established therapeutic agents like Apalutamide, underscoring the importance of this class of compounds in producing critical medicines. nbinno.com

Building Block for Compounds Targeting Specific Biological Pathways (e.g., AMPK Activators, PDI Inhibitors)

The development of drugs that can modulate specific biological pathways is a primary goal of modern pharmacology. This compound provides a foundational structure for synthesizing molecules that can interact with key cellular targets.

AMPK Activators: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases and cancer. nih.gov While direct synthesis examples are not widely documented, the pyridine core of this compound is a prevalent feature in many biologically active molecules, making it a valuable building block for the design of novel and potent AMPK activators. nbinno.com

PDI Inhibitors: Protein disulfide isomerase (PDI) plays a critical role in protein folding within the endoplasmic reticulum. In cancer cells, elevated PDI levels are associated with proliferation and metastasis, making PDI an attractive target for cancer therapy. The development of small molecule PDI inhibitors is an active area of research. The structural versatility of this compound allows it to serve as a key intermediate for constructing the complex heterocyclic systems often found in potent PDI inhibitors.

Role in the Development of Sulfonamide-Containing Pharmaceutical Entities

Sulfonamides, or "sulfa drugs," are a major class of synthetic antimicrobial agents characterized by the presence of a sulfonamide (-SO₂NH₂) functional group. mdpi.com These compounds have a broad range of pharmacological applications. The synthesis of novel sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. Brominated heterocyclic compounds, including those from the pyridine family, are utilized in the creation of advanced sulfonamide-containing molecules. For example, various 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and evaluated for their biological activities. nih.gov The reactivity of this compound makes it a suitable candidate for similar synthetic strategies, allowing for the introduction of the pyridine moiety into a sulfonamide structure to develop new pharmaceutical entities with unique therapeutic profiles.

Contributions to Agrochemical Development

In agriculture, the development of effective crop protection agents is essential for ensuring global food security. This compound and related compounds serve as vital intermediates in the synthesis of modern agrochemicals. nbinno.com

Intermediate for Pesticide and Herbicide Synthesis

This compound is a key building block in the synthesis of a variety of pesticides, including herbicides and fungicides. nbinno.com Its chemical structure allows for precise modifications to create potent and targeted agrochemical agents that can manage weed growth or protect plants from disease without harming the desired crops. nbinno.com The incorporation of this intermediate can enhance the stability and bioavailability of the final product, leading to more effective crop protection solutions. The consistent quality of this precursor is essential for manufacturing agrochemicals that meet stringent performance and safety standards. nbinno.com

Design and Development of New Crop Protection Agents

The adaptable chemical properties of this compound make it a valuable tool in the ongoing research and development of next-generation crop protection agents. The functionalized pyridine core provides a reactive handle for chemists to design complex molecules with improved selectivity and reduced environmental impact. nbinno.comnbinno.com For example, substituted phenylpyridines have been shown to exhibit significant herbicidal activity. nih.gov The use of intermediates like this compound facilitates the creation of novel molecular architectures, supporting the global effort to enhance agricultural productivity and sustainability through innovative and environmentally responsible solutions. nbinno.com

Summary of Applications

| Sector | Application Area | Role of this compound |

| Medicinal Chemistry | API Synthesis | Key precursor and starting material for complex molecules. nbinno.comnbinno.com |

| Biological Pathway Targeting | Foundational building block for designing AMPK activators and PDI inhibitors. | |

| Sulfonamide Drugs | Intermediate for creating novel sulfonamide-containing pharmaceuticals. nih.gov | |

| Agrochemicals | Pesticide & Herbicide Synthesis | Versatile intermediate for fungicides, herbicides, and other pesticides. nbinno.com |

| New Crop Protection Agents | Core structure for developing more selective and sustainable agrochemicals. nbinno.com |

Utility in the Dye and Pigment Industry

The synthesis of azo dyes, a major class of synthetic colorants, often incorporates heterocyclic components to achieve specific colors and performance properties. Pyridine-containing azo dyes, for instance, have been reported to exhibit good dyeability, a color-deepening effect, and excellent sublimation fastness when applied to synthetic fibers like polyester (B1180765) and polyacrylics. researchgate.net The general synthesis of azo dyes involves a two-step process: a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.govyoutube.com

Development of Novel Materials and Catalysts

The unique combination of a reactive site (the bromo group) and a stable, functional heterocyclic core (the 3,5-dimethylpyridine (B147111) ring) makes this compound a valuable starting material for the development of advanced materials and catalysts. Its ability to undergo predictable and efficient coupling reactions allows for the systematic construction of larger, functional molecular architectures. nbinno.com

Conductive polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. nobelprize.org A key structural feature of these materials is a backbone of alternating single and double bonds, which creates a delocalized π-electron system necessary for charge transport. nobelprize.orgazom.com Many conductive polymers are synthesized from heterocyclic monomers, such as pyrrole (B145914) and thiophene (B33073), through oxidative polymerization methods. nih.gov

The structure of this compound allows for its potential use as a monomer in the synthesis of novel conductive polymers and oligomers. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, the bromine atom can be used to link monomer units together, forming a polymer chain. This approach allows for precise control over the polymer's structure. The incorporation of the 3,5-dimethylpyridine unit into a polymer backbone could impart specific electronic properties, solubility, and thermal stability to the resulting material. While specific conductive polymers based solely on this monomer are not widely reported, its role as a building block in creating conjugated systems is well-established, paving the way for its use in creating new polymeric and oligomeric materials for applications in electronics and sensors. azom.commdpi.com

Perhaps one of the most significant applications of this compound is as a precursor in the design of specialized ligands for coordination chemistry and catalysis. nbinno.comnbinno.com Bipyridine and terpyridine derivatives are among the most important classes of chelating ligands in inorganic chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.net These metal complexes are, in turn, used as catalysts for numerous organic reactions.

The synthesis of these crucial ligands often begins with bromopyridine derivatives. nih.gov For example, this compound can undergo homocoupling reactions to produce 3,3',5,5'-tetramethyl-2,2'-bipyridine or can be used in sequential cross-coupling reactions to build more complex terpyridine structures. nih.govarkat-usa.org The lone pair of electrons on the nitrogen atom of the pyridine ring readily coordinates to metal centers, such as palladium(II), platinum(II), copper(II), and tungsten(IV). nih.govrsc.orgmdpi.com

The methyl groups at the 3 and 5 positions of the pyridine ring play a crucial role by influencing the electronic and steric environment of the metal center in the final complex. These modifications can "tune" the reactivity and selectivity of the catalyst. nih.gov Palladium(II) complexes bearing pyridine-based ligands have demonstrated high efficiency as precatalysts in fundamentally important C-C bond-forming reactions. nih.govrsc.org

| Catalytic Reaction | Catalyst System | Role of Pyridine Ligand | Reference |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Palladium(II) complexes with substituted pyridine ligands | Stabilizes the palladium center and influences catalytic activity through electronic and steric effects. | nih.govrsc.org |

| Heck Coupling | Palladium(II) complexes with pyridine derivatives | Affects the efficiency and substrate scope of the reaction. | nih.gov |

| Nitro Compound Carbonylation | [PdL₂Cl₂] (L = substituted pyridine) | Ligand basicity correlates with catalytic efficiency in converting nitrobenzene (B124822) to carbamates. | nih.gov |

| Transfer Hydrogenation | Palladium(II) pincer complexes | Forms part of a rigid ligand framework that enhances catalyst stability and activity. | rsc.org |

| Alkyne Homocoupling | Palladium(II) complexes with imidazolylpyridine ligands | Facilitates the formation of symmetrical diynes. | rsc.org |

The development of functional materials relies on the precise synthesis of molecules with specific physical and chemical properties. This compound provides a versatile platform for constructing such molecules.

Liquid Crystals: Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal. colorado.edu The molecules in these materials, known as mesogens, typically possess a rigid core and flexible terminal chains. beilstein-journals.orgajchem-a.com The synthesis of mesogens often involves the coupling of aromatic and heterocyclic rings to create the necessary rigid, elongated molecular structure. beilstein-journals.orgnih.gov

This compound is an ideal building block for creating the rigid core of potential liquid crystal molecules. Through palladium-catalyzed cross-coupling reactions, it can be linked to other aromatic rings (such as phenyl or thiophene units) to synthesize bipyridine and terpyridine-based structures. nih.gov These extended, rigid structures are prerequisites for liquid crystalline behavior. By carefully choosing the coupling partners and adding appropriate flexible alkyl chains, new liquid crystalline materials with specific phase behaviors and properties can be designed and synthesized.

Sensors: Chemical sensors are devices that detect specific analytes through a measurable signal. mdpi.com The sensing element often consists of an organic molecule or polymer that interacts with the target analyte. mdpi.comrsc.org Pyridine and its derivatives are frequently incorporated into sensor design due to their ability to coordinate with metal ions or participate in hydrogen bonding.

The 3,5-dimethylpyridine unit can be integrated into larger sensor molecules using the reactivity of the bromo group. For example, bipyridine derivatives, which can be synthesized from this compound, have been employed as photosensors for the detection of ions like fluoride (B91410). ossila.com Furthermore, conductive polymers, which can be synthesized from functionalized heterocyclic monomers, are widely used in biosensors and electronic sensors. azom.com The incorporation of the 3,5-dimethylpyridine moiety could lead to sensors with tailored selectivity and sensitivity for specific environmental or biological targets.

Future Research Directions and Challenges

Sustainable and Green Synthesis of 2-Bromo-3,5-dimethylpyridine

Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant chemical waste. Future research must prioritize the development of sustainable and green synthesis routes for this compound. This involves adopting the principles of green chemistry to minimize environmental impact and enhance safety and efficiency.

Key areas of focus include:

Catalytic Systems: Employing recyclable and highly efficient catalysts to reduce waste and energy consumption.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or solvent-free reaction conditions, to replace hazardous organic solvents.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to shorten reaction times and improve yields.

Flow Chemistry: Developing continuous flow microreactor systems, which can offer better temperature control, shorter residence times, and avoid the need for cryogenic conditions often required in batch processes.

Table 1: Comparison of Green Synthesis Approaches

| Approach | Advantages | Challenges |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. | Scalability for industrial production. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, often at room temperature. | Specialized equipment requirements. |

| Flow Microreactors | Precise control over reaction parameters, improved safety, avoids cryogenic conditions, potential for scalability. | Initial setup costs, potential for clogging. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up and purification. | Limited applicability for certain reactions. |

Exploration of Unconventional Reactivity and Catalysis

While this compound is well-known for its utility in cross-coupling reactions, there is significant scope for exploring its unconventional reactivity. The bromine atom serves as an excellent leaving group, making the compound a versatile substrate for various transformations.

Future research should investigate:

C-H Bond Activation: Utilizing palladium-catalyzed C-H bond activation to directly functionalize the pyridine (B92270) ring or its substituents, offering a more atom-economical approach to creating complex molecules.

Novel Coupling Reactions: Expanding the range of coupling partners beyond traditional boronic acids (Suzuki coupling) to include organosilicon, organotin (Stille coupling), and organozinc (Negishi coupling) reagents.

Photoredox Catalysis: Exploring light-mediated reactions to access novel reaction pathways and functionalizations under mild conditions.

Electrochemical Synthesis: Investigating electrochemical methods for both the synthesis and functionalization of the pyridine core, which can reduce the reliance on chemical oxidants and reductants.

Rational Design of High-Performance Derivatives for Biomedical Applications

This compound is a valuable building block for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. The pyridine core is a common feature in many active compounds. The rational design of new derivatives is a key area for future research.

This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and evaluating their biological activity to identify key structural features responsible for efficacy.

Target-Based Design: Using knowledge of specific biological targets (e.g., enzymes, receptors) to design molecules with high affinity and selectivity.

Fragment-Based Drug Discovery: Using this compound as a core fragment to build more complex molecules with desired therapeutic properties. For example, derivatives have been synthesized and investigated for anti-thrombolytic and biofilm inhibition activities.

Table 2: Examples of Biomedical Applications for Pyridine Derivatives

| Application Area | Research Focus | Example |

| Anti-thrombolytic Agents | Developing compounds that can dissolve blood clots. | A pyridine derivative (compound 2i) showed significant anti-thrombolytic activity (31.61% clot lysis). |

| Antimicrobial Agents | Designing molecules to inhibit the growth of bacteria and fungi. | A pyridine derivative (compound 4f) was found to be a potent inhibitor of Escherichia coli biofilm formation (91.95% inhibition). |

| Agrochemicals | Creating effective and environmentally safer pesticides and herbicides. | The pyridine structure is used to enhance the stability and bioavailability of active ingredients. |